Salnacedin

Description

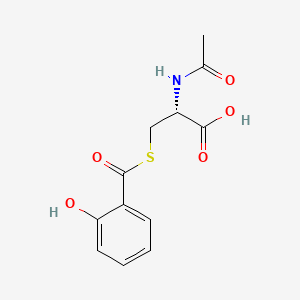

Structure

3D Structure

Properties

CAS No. |

87573-01-1 |

|---|---|

Molecular Formula |

C12H13NO5S |

Molecular Weight |

283.30 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1 |

InChI Key |

VYPKEODFNOEZGS-VIFPVBQESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

87573-01-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Salnacedin; G-201; G 201; G201; G-201,SCY; SCY; |

Origin of Product |

United States |

Foundational & Exploratory

Salnacedin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salnacedin, with the IUPAC name (2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid, is a molecule with known anti-inflammatory and keratolytic properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed, plausible synthesis route based on available scientific literature and patents. The document includes key chemical data, a proposed experimental protocol for its synthesis, and visualizations of its structure, synthesis workflow, and a putative anti-inflammatory mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a derivative of N-acetylcysteine, where the thiol group is esterified with salicylic acid. This unique combination of an amino acid derivative and a salicylate moiety is believed to be responsible for its therapeutic effects.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid | |

| Synonyms | N-acetyl-S-(2-hydroxybenzoyl)-L-cysteine, S-Salicylyl-N-acetylcysteine | |

| CAS Number | 87573-01-1 | |

| Molecular Formula | C₁₂H₁₃NO₅S | |

| Molecular Weight | 283.30 g/mol | |

| Appearance | White microcrystalline powder | [1] |

| Melting Point | 192-195 °C (after crystallization from water/ethanol) | [1] |

| Solubility | Hardly soluble in cold water; partially soluble in alcohols; insoluble in chloroform and ethers | [1] |

Structure Diagram:

Caption: 2D chemical structure of this compound.

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is scarce, a plausible and efficient synthetic route can be devised based on patent literature describing the preparation of salicylic derivatives of N-acetylcysteine.[1][2] The most direct approach involves the S-acylation of N-acetyl-L-cysteine with a reactive derivative of salicylic acid, such as acetylsalicyloyl chloride.

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

-

Preparation of Acetylsalicyloyl Chloride: Acetylsalicylic acid (aspirin) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive acetylsalicyloyl chloride.

-

S-Acylation of N-Acetyl-L-cysteine: The freshly prepared acetylsalicyloyl chloride is then reacted with N-acetyl-L-cysteine in the presence of a base to yield this compound. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general procedures outlined in relevant patents. Note: This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Preparation of Acetylsalicyloyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetylsalicylic acid (1 equivalent) in a dry, inert solvent (e.g., toluene or dichloromethane).

-

Slowly add thionyl chloride (1.1 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude acetylsalicyloyl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound (S-Acylation)

-

Dissolve N-acetyl-L-cysteine (1 equivalent) in an aqueous solution of a suitable base, such as sodium hydroxide (2 equivalents), in a flask cooled in an ice bath (0-5 °C).

-

Slowly add the freshly prepared acetylsalicyloyl chloride (1 equivalent), dissolved in a minimal amount of a dry, inert organic solvent (e.g., acetone or THF), to the N-acetyl-L-cysteine solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to yield the final product.

Quantitative Data (Expected)

| Parameter | Expected Value | Reference |

| Yield | 75-80% (based on patent data) | |

| Purity | >98% (after recrystallization) | |

| Melting Point | 192-195 °C |

Biological Activity and Mechanism of Action

This compound is reported to possess both anti-inflammatory and keratolytic activities.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are likely attributed to the salicylate moiety. Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it is proposed that this compound acts by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. This leads to a reduction in inflammation, pain, and fever.

Proposed Anti-inflammatory Signaling Pathway:

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Keratolytic Activity

The keratolytic effect of this compound is attributed to the salicylic acid component. Salicylic acid is known to be a desmolytic agent, meaning it disrupts the cellular junctions between keratinocytes in the stratum corneum. This action promotes the shedding of the outer layer of the skin, which is beneficial in treating conditions characterized by hyperkeratosis, such as acne and psoriasis.

Conclusion

This technical guide provides a consolidated overview of the chemical structure and a plausible synthesis of this compound. The provided data and protocols, derived from existing literature and patents, offer a solid foundation for researchers and drug development professionals interested in this compound. Further experimental validation is necessary to confirm the specific reaction conditions and optimize the yield and purity of the synthesized this compound. Additionally, more in-depth biological studies are required to fully elucidate its mechanism of action and therapeutic potential.

References

Salnacedin (CAS 87573-01-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on Salnacedin. The mechanism of action described herein is largely inferred from its structural relationship to salicylic acid and salicylates, as direct experimental studies on this compound's specific interactions with cyclooxygenase enzymes and prostaglandin E2 synthesis are not extensively available in the public domain.

Core Properties of this compound

This compound, with the CAS number 87573-01-1, is a compound known for its anti-inflammatory and keratolytic properties.[1] Its chemical structure suggests a relationship to salicylates, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, solubility studies, and analytical method development.

| Property | Value | Source |

| CAS Number | 87573-01-1 | [2] |

| Molecular Formula | C₁₂H₁₃NO₅S | [] |

| Molecular Weight | 283.30 g/mol | [1] |

| IUPAC Name | (2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid | N/A |

| Boiling Point | 565.2 °C at 760 mmHg | [] |

| Solubility | Soluble in DMSO | N/A |

| Melting Point | Not available | N/A |

Hypothesized Mechanism of Action

Based on its chemical structure, which features a salicylate moiety, this compound is proposed to exert its biological effects through two primary mechanisms: anti-inflammatory action via inhibition of prostaglandin synthesis and keratolytic action by promoting the desquamation of the stratum corneum.

Anti-inflammatory Action: Inhibition of Cyclooxygenase (COX)

Salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. It is hypothesized that this compound, as a salicylate derivative, follows this pathway to exert its anti-inflammatory effects.

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.

References

Salnacedin G-201: A Technical Guide on a Novel Selective JAK2 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Abstract: Salnacedin G-201 is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling involved in myeloproliferative neoplasms (MPNs) and inflammatory disorders. This document provides a comprehensive technical overview of this compound G-201, including its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound G-201 is an ATP-competitive inhibitor that targets the kinase domain of JAK2. It exhibits high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, TYK2), thereby reducing the potential for off-target effects. By inhibiting JAK2, this compound G-201 effectively blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This blockade disrupts the JAK-STAT signaling cascade, which is constitutively active in many hematological malignancies, leading to the inhibition of cell proliferation and induction of apoptosis in malignant cells.

Quantitative Data

The following tables summarize the in vitro and in vivo characterization of this compound G-201.

Table 1: Kinase Selectivity Profile

| Kinase Target | IC₅₀ (nM) |

|---|---|

| JAK2 | 2.1 |

| JAK1 | 185.4 |

| JAK3 | 450.2 |

| TYK2 | 210.8 |

| c-MET | > 10,000 |

| VEGFR2 | > 10,000 |

Table 2: Cellular Activity

| Cell Line | Assay | EC₅₀ (nM) |

|---|---|---|

| HEL 92.1.7 | IL-3 Stimulated pSTAT3 Inhibition | 15.7 |

| Ba/F3-JAK2V617F | Inhibition of Cell Proliferation (72h) | 25.3 |

Table 3: Murine Pharmacokinetic Profile (5 mg/kg, Oral Gavage)

| Parameter | Value |

|---|---|

| T½ (half-life) | 4.2 hours |

| Cₘₐₓ | 1.2 µM |

| Tₘₐₓ | 1.0 hour |

| AUC₀₋₂₄ | 6.8 µM·h |

| Bioavailability (%) | 45% |

Experimental Protocols

3.1 Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes the methodology to determine the IC₅₀ of this compound G-201 against JAK family kinases.

-

Reagents: JAK1, JAK2, JAK3, TYK2 recombinant enzymes; LanthaScreen™ Eu-anti-His Tag Antibody; Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer); Kinase Buffer.

-

Preparation: Prepare a 10-point serial dilution of this compound G-201 in DMSO, followed by a 1:100 dilution in Kinase Buffer.

-

Assay Plate Setup: Add 4 µL of diluted compound and 2 µL of the Kinase-Antibody mixture to a 384-well plate.

-

Initiation: Add 4 µL of the Tracer-Solution to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

-

Analysis: Calculate the emission ratio and plot the percent inhibition against the compound concentration. Fit the data using a four-parameter logistic model to determine the IC₅₀ value.

3.2 Protocol: Western Blot for pSTAT3 Inhibition in HEL 92.1.7 Cells

This protocol details the procedure to measure the inhibition of cytokine-induced STAT3 phosphorylation.

-

Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Starvation: Serum-starve the cells for 4 hours prior to the experiment.

-

Treatment: Treat cells with varying concentrations of this compound G-201 for 2 hours.

-

Stimulation: Stimulate the cells with 10 ng/mL recombinant human IL-3 for 15 minutes.

-

Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize pSTAT3 signal to total STAT3.

Conclusion

This compound G-201 is a novel, potent, and selective inhibitor of JAK2. Its ability to effectively block the JAK-STAT signaling pathway in cellular models, combined with a favorable preliminary pharmacokinetic profile, establishes it as a promising candidate for further preclinical and clinical development in the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK2 activity. The data and protocols presented herein provide a foundational guide for researchers investigating the therapeutic potential of this compound G-201.

The Anti-inflammatory and Keratolytic Activities of Salicylic Acid: A Technical Guide

Introduction

Salicylic acid, a beta-hydroxy acid, is a well-established and widely utilized compound in dermatology due to its potent anti-inflammatory and keratolytic properties. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and experimental evaluation of salicylic acid for researchers, scientists, and drug development professionals. While the initial focus of this guide was intended to be on the novel compound Salnacedin (G-201), a thorough investigation of publicly available scientific literature revealed a significant lack of data on its specific biological activities, precluding a detailed analysis at this time. Therefore, this guide will focus on the extensively studied and closely related compound, salicylic acid, to provide a comprehensive resource on a key agent with similar therapeutic applications.

Anti-inflammatory Activity of Salicylic Acid

Salicylic acid exerts its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade. This inhibition leads to a reduction in the synthesis of prostaglandins, which are potent inflammatory mediators.

Signaling Pathway

The anti-inflammatory action of salicylic acid involves the modulation of several key signaling pathways, most notably the arachidonic acid cascade and the NF-κB pathway.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory potency of salicylic acid and its derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against COX enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Salicylic Acid | >100 | >100 | [1] |

| Acetylsalicylic Acid (Aspirin) | 166 | 324 | [1] |

| Ibuprofen | 13 | 35 | [1] |

Note: Salicylic acid itself is a weak inhibitor of COX-1 and COX-2 in vitro. Its primary anti-inflammatory effects are believed to be mediated through other mechanisms, including the modulation of NF-κB and other transcription factors.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the IC50 of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Salicylic Acid)

-

Amplexim Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction and add Amplexim Red reagent and HRP.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Keratolytic Activity of Salicylic Acid

Salicylic acid's keratolytic effect involves the breakdown of intercellular connections between corneocytes in the stratum corneum, leading to the desquamation of the outer layer of the skin. This property is beneficial in treating various hyperkeratotic and scaly skin conditions.

Mechanism of Action

The primary mechanism of keratolysis by salicylic acid is the solubilization of the intercellular cement that holds corneocytes together. This action is thought to involve the disruption of corneodesmosomes.

Quantitative Data on Keratolytic Efficacy

The keratolytic effect of salicylic acid is often evaluated by measuring the reduction in skin scaliness or the thickness of the stratum corneum.

| Concentration of Salicylic Acid | Treatment Duration | Reduction in Scaling Score (%) | Reference |

| 2% | 4 weeks | 35% | [2] |

| 5% | 2 weeks | Significant improvement in hyperkeratosis | [2] |

| 10% | 2 weeks | Significant improvement in hyperkeratosis |

Experimental Protocol: Tape Stripping Assay for Keratolytic Effect

Objective: To quantify the keratolytic effect of a topical formulation by measuring the amount of stratum corneum removed.

Materials:

-

Test formulation (e.g., Salicylic Acid cream)

-

Adhesive tape (e.g., D-Squame®)

-

Protein extraction buffer

-

BCA protein assay kit

-

Spectrophotometer

Procedure:

-

Apply the test formulation to a defined area of the skin (e.g., forearm) of human volunteers.

-

After a specified treatment period, remove the formulation.

-

Apply a piece of adhesive tape to the treated area and press firmly.

-

Remove the tape in a swift, consistent motion. This removes a layer of the stratum corneum.

-

Repeat the tape stripping process a set number of times (e.g., 10-20 strips).

-

Extract the protein from the collected tape strips using a suitable buffer.

-

Quantify the amount of protein using a BCA protein assay.

-

Compare the amount of protein removed from the treated site to a control (untreated) site. An increase in protein removal indicates a keratolytic effect.

Salicylic acid remains a cornerstone in the treatment of various inflammatory and hyperkeratotic skin disorders. Its well-characterized anti-inflammatory and keratolytic mechanisms of action, supported by a substantial body of scientific evidence, make it a valuable compound for therapeutic development. The experimental protocols detailed in this guide provide a framework for the continued investigation and quantitative evaluation of salicylic acid and novel compounds with similar properties. Further research into new formulations and delivery systems for salicylic acid holds the potential to enhance its efficacy and tolerability in clinical applications.

References

A Technical Guide to Salicylic Acid in the Research and Treatment of Seborrhoeic Dermatitis

Introduction

Seborrhoeic dermatitis is a common, chronic inflammatory skin disorder characterized by erythema, scaling, and pruritus in sebum-rich areas such as the scalp, face, and chest. While the exact pathophysiology is not fully understood, it is believed to involve a combination of factors including the proliferation of Malassezia yeast, an abnormal immune response, and increased sebum production.[1][2][3][4] This guide provides a technical overview of a widely used and researched keratolytic agent, Salicylic Acid, for the management of seborrhoeic dermatitis. Due to the absence of scientific literature on "Salnacedin," this document focuses on Salicylic Acid as a representative compound with a well-documented mechanism of action and clinical efficacy in this indication.

This whitepaper will delve into the quantitative data from clinical studies, detail experimental protocols for evaluating treatment efficacy, and visualize the key signaling pathways implicated in seborrhoeic dermatitis and the proposed mechanism of action of Salicylic Acid. The intended audience for this guide includes researchers, scientists, and drug development professionals actively working in the field of dermatology.

Quantitative Data on the Efficacy of Salicylic Acid for Seborrhoeic Dermatitis

Salicylic acid is a beta-hydroxy acid that has been utilized for its keratolytic, anti-inflammatory, and antimicrobial properties in various dermatological conditions, including seborrhoeic dermatitis. Clinical studies have demonstrated its efficacy in reducing the primary symptoms of the disease. A recent cohort study investigated the efficacy of a topical formulation containing salicylic acid and piroctone olamine for moderate to severe scalp seborrhoeic dermatitis.[5]

Table 1: Efficacy of a Salicylic Acid-Containing Topical Formulation on Seborrhoeic Dermatitis Symptoms (n=20)

| Symptom | Baseline Score (Mean) | Week 4 Score (Mean) | p-value |

| Dandruff | 2.45 | 1.10 | < 0.01 |

| Itchiness | 2.35 | 1.10 | < 0.01 |

| Erythema | 1.55 | 1.10 | < 0.05 |

| Greasiness | 2.60 | 1.40 | < 0.01 |

Table 2: Overall Clinical Improvement at Week 16

| Severity Improvement | Number of Patients |

| Severe to Mild | 12 |

| Moderate to Mild | 6 |

| Total Improved | 18 (90%) |

Experimental Protocols

The following section details a representative experimental protocol for a clinical study evaluating the efficacy of a topical treatment for seborrhoeic dermatitis, based on the methodology of a recent cohort study.

Study Design: Prospective cohort study.

Participants: 20 patients diagnosed with moderate to severe scalp seborrhoeic dermatitis.

Treatment Regimen:

-

Initial Treatment Phase (4 weeks):

-

Application of a scalp pre-application gel containing salicylic acid, piroctone olamine, and zinc PCA once a week.

-

Use of a cleansing lotion containing salicylic acid and piroctone olamine every 1-3 days, depending on hair washing frequency.

-

-

Maintenance Phase (12 weeks):

-

Continued use of the cleansing lotion.

-

Efficacy Assessment:

-

Clinical and trichoscopic examinations were performed at baseline and at specified follow-up intervals.

-

The severity of dandruff, itching, erythema, and greasiness was assessed using a 4-point scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

Statistical Analysis:

-

Changes in symptom severity scores from baseline to follow-up were analyzed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

-

A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways in Seborrhoeic Dermatitis and Mechanism of Action of Salicylic Acid

The pathogenesis of seborrhoeic dermatitis involves a complex interplay of inflammatory pathways. Key signaling pathways implicated in skin inflammation include the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are often activated by stimuli such as microbial components (e.g., from Malassezia), leading to the production of pro-inflammatory cytokines and chemokines.

Salicylic acid is thought to exert its therapeutic effects in seborrhoeic dermatitis through several mechanisms:

-

Keratolytic Activity: Salicylic acid facilitates the shedding of the stratum corneum by dissolving the intercellular cement that binds corneocytes. This action helps to reduce scaling and dandruff.

-

Anti-inflammatory Effects: Salicylic acid can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. It has also been shown to modulate the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.

-

Antimicrobial Properties: Salicylic acid possesses mild antimicrobial activity, which may help to reduce the colonization of Malassezia on the skin.

Below are diagrams illustrating a simplified overview of a key inflammatory signaling pathway in seborrhoeic dermatitis and a proposed experimental workflow for evaluating topical treatments.

Caption: Simplified NF-κB signaling pathway in seborrhoeic dermatitis.

Caption: General experimental workflow for a clinical study on seborrhoeic dermatitis.

Conclusion

Salicylic acid remains a cornerstone in the topical management of seborrhoeic dermatitis due to its well-established keratolytic, anti-inflammatory, and antimicrobial properties. The quantitative data from clinical studies support its efficacy in significantly reducing the primary symptoms of the disease. The provided experimental protocol offers a framework for the design of future clinical trials aimed at evaluating new therapeutic agents for this common and often persistent skin condition. Further research into the specific molecular mechanisms by which salicylic acid and other treatments modulate the inflammatory signaling pathways in seborrhoeic dermatitis will be crucial for the development of more targeted and effective therapies.

References

- 1. nationaleczema.org [nationaleczema.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Seborrheic Dermatitis - Dermatologic Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 4. researchgate.net [researchgate.net]

- 5. A Cohort Clinical Study on the Efficacy of Topical Salicylic Acid/Piroctone Olamine Dandruff Pre‐Gel and Cleanser in Improving Symptoms of Moderate to Severe Seborrheic Dermatitis of the Scalp - PMC [pmc.ncbi.nlm.nih.gov]

Salnacedin (G-201) for Acne Vulgaris: A Technical Whitepaper on Core Pathophysiological Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of Salnacedin (also known as G-201) for acne vulgaris was discontinued after reaching Phase 2 clinical trials.[1][2] As a result, specific quantitative data from these trials and detailed experimental protocols are not publicly available. This technical guide, therefore, provides an in-depth overview of the core scientific principles and signaling pathways relevant to the treatment of acne vulgaris that a compound with the known characteristics of this compound—anti-inflammatory and keratolytic—would likely target.

Introduction to this compound and Acne Vulgaris

Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit, characterized by a multifactorial pathogenesis involving:

-

Increased sebum production

-

Follicular hyperkeratinization

-

Colonization by Cutibacterium acnes (C. acnes)

-

Inflammation and immune responses[3]

This compound (N-acetyl-L-cysteine salicylate) was investigated as a topical treatment for acne vulgaris, leveraging its anticipated anti-inflammatory and keratolytic properties.[4] While specific data on this compound is scarce, the known mechanisms of its components, salicylic acid and N-acetylcysteine (NAC), provide a strong basis for understanding its potential therapeutic rationale. Salicylic acid is a well-established keratolytic and anti-inflammatory agent. NAC is known for its antioxidant and anti-inflammatory capabilities, including the ability to inhibit the activation of nuclear factor-kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins.[5]

Core Signaling Pathways in Acne Vulgaris Pathogenesis

The inflammatory processes in acne are mediated by a complex network of signaling pathways within keratinocytes, sebocytes, and immune cells. A therapeutic agent with anti-inflammatory properties would be expected to modulate these pathways to reduce the inflammatory lesions characteristic of acne.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of acne, C. acnes can activate Toll-like receptor 2 (TLR2) on keratinocytes and immune cells, triggering the NF-κB cascade. This leads to the transcription of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.

Experimental Protocol: In Vitro NF-κB Inhibition Assay

This protocol describes a general method to assess the anti-inflammatory effects of a test compound on the NF-κB pathway in human keratinocytes.

-

Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Inflammation: Cells are seeded in 6-well plates and grown to 80% confluency. Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (1 μg/mL) or heat-killed C. acnes for 24 hours.

-

Treatment: Cells are pre-treated with the test compound (e.g., this compound) at various concentrations for 2 hours before the addition of the inflammatory stimulus.

-

Western Blot Analysis: After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated IκBα, total IκBα, and NF-κB p65, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated IκBα to total IκBα would indicate inhibition of the NF-κB pathway.

-

ELISA for Cytokine Secretion: The cell culture supernatant is collected to measure the concentration of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using commercially available ELISA kits, as per the manufacturer's instructions. A dose-dependent reduction in cytokine levels would confirm the anti-inflammatory activity.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical signaling cascade activated in response to inflammatory stimuli in acne. This pathway contributes to the production of inflammatory mediators and can influence keratinocyte proliferation and differentiation.

Experimental Protocol: Analysis of MAPK Pathway Activation

-

Cell Culture and Treatment: HaCaT cells are cultured and treated with an inflammatory stimulus (e.g., C. acnes extract) and the test compound as described in the NF-κB protocol.

-

Western Blot Analysis: Cell lysates are subjected to Western blotting as described previously. Membranes are probed with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

Data Analysis: The ratio of phosphorylated to total protein for each MAPK is calculated to determine the activation status. A reduction in this ratio in the presence of the test compound would indicate inhibition of the MAPK pathway.

Caption: Postulated modulation of the MAPK signaling cascade by this compound.

Keratolytic Action and Follicular Hyperkeratinization

Follicular hyperkeratinization, the abnormal shedding of keratinocytes that plugs the pilosebaceous unit, is a primary event in the formation of comedones. Keratolytic agents, such as salicylic acid, work by dissolving the intercellular cement that holds keratinocytes together, thereby promoting their shedding and preventing follicular occlusion.

Experimental Workflow: Assessing Keratolytic Activity

A common in vivo model to assess comedolytic activity is the rabbit ear assay.

-

Animal Model: New Zealand white rabbits are used. The external ear canal serves as a model for human pilosebaceous follicles.

-

Induction of Comedones: A comedogenic agent, such as coal tar or oleic acid, is applied to the inner surface of the rabbit's ear for several weeks to induce the formation of microcomedones.

-

Treatment Application: The test formulation (e.g., a gel containing this compound) and a vehicle control are applied daily to separate, designated areas of the treated ears for a period of 2-4 weeks.

-

Histological Analysis: At the end of the treatment period, biopsies are taken from the treated and control areas. The tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E).

-

Evaluation: The sections are examined microscopically to assess the size and number of comedones. A significant reduction in the mean comedone diameter and number in the test group compared to the vehicle group indicates keratolytic/comedolytic activity.

Caption: Logical workflow of this compound's proposed keratolytic action.

Summary of Potential Mechanisms and Data Gaps

Based on the properties of its constituent parts, this compound was positioned as a dual-action agent for acne vulgaris. Its proposed mechanism would involve the simultaneous reduction of inflammation through the modulation of key signaling pathways like NF-κB and MAPK, and the resolution of comedones via its keratolytic effects.

Table 1: Postulated Therapeutic Actions of this compound in Acne Vulgaris

| Pathogenic Factor | Postulated Mechanism of this compound | Key Signaling Molecules/Targets |

| Inflammation | Inhibition of pro-inflammatory cytokine production | NF-κB, IKK, p38, JNK, ERK |

| Follicular Hyperkeratinization | Exfoliation of keratinocytes, reducing follicular plugging | Intercellular cement proteins |

| Oxidative Stress | Scavenging of reactive oxygen species (ROS) | Glutathione (via NAC) |

It is critical to reiterate that without access to the preclinical and Phase 2 clinical trial data for this compound, the precise molecular targets and the quantitative impact on acne lesions remain unconfirmed. The information presented herein is based on established scientific principles of acne pathophysiology and the known pharmacology of related compounds. Future research into novel derivatives of N-acetyl-L-cysteine salicylate could potentially validate these mechanisms and revive interest in this therapeutic approach.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Genta, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 3. Acne vulgaris: A review of the pathophysiology, treatment, and recent nanotechnology based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. N-acetylcysteine in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

Salnacedin: An Obscure Research Chemical, Not a Recognized NSAID

Despite a comprehensive search of scientific and medical databases, "Salnacedin" does not appear to be a recognized nonsteroidal anti-inflammatory drug (NSAID). The information required to create an in-depth technical guide or whitepaper, including quantitative data, experimental protocols, and established signaling pathways, is not available in the public domain.

The term "this compound" yields minimal results in scientific literature. One mention appears from a commercial supplier of research chemicals, identifying "this compound (G-201)" as a compound with purported anti-inflammatory and keratolytic properties, suggested for laboratory research into conditions like seborrhoeic dermatitis and acne.[1] However, this product is explicitly labeled for research use only and is not intended for patients.[1]

Crucially, there is a lack of peer-reviewed studies, clinical trial data, or detailed pharmacological information that would be necessary to fulfill the user's request for a technical guide. Searches for "this compound" in prominent databases such as PubMed, ClinicalTrials.gov, and PubChem did not yield any relevant results for a drug with this name.

In contrast, established NSAIDs like ibuprofen, naproxen, and celecoxib have extensive documentation detailing their mechanisms of action, pharmacokinetics, and clinical efficacy, which is readily available in the scientific literature. The mechanism of action for traditional NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[2]

Without any available data on this compound's chemical structure, mechanism of action, or results from preclinical or clinical studies, it is impossible to generate the requested tables, experimental protocols, and diagrams. The core requirements for an in-depth technical guide—verifiable and comprehensive scientific data—are absent for this compound.

Therefore, the creation of a technical whitepaper on this compound as a nonsteroidal anti-inflammatory drug is not feasible at this time due to the profound lack of scientific information. The compound remains an obscure chemical with suggested, but undocumented, anti-inflammatory activity.

References

A Technical Guide to Characterizing the Cyclooxygenase (COX) Inhibition Profile of a Novel Compound

Disclaimer: As of November 2025, a search of publicly available scientific literature and databases did not yield specific data for a compound named "Salnacedin." The following guide is therefore designed as an in-depth technical framework for researchers, scientists, and drug development professionals to characterize the cyclooxygenase (COX) inhibition profile of any novel chemical entity, using established methodologies and best practices in the field.

Introduction: The Significance of COX Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, which are potent lipid mediators involved in a wide array of physiological and pathological processes.[1] There are two primary isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and facilitating platelet aggregation.[2]

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions.[1] Its expression is induced by inflammatory stimuli such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[1][3]

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily achieved through the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and renal toxicity, are linked to the inhibition of COX-1. Therefore, determining a novel compound's inhibitory activity and selectivity for COX-1 versus COX-2 is a cornerstone of preclinical drug development. A compound that selectively inhibits COX-2 over COX-1 is anticipated to have a better safety profile.

This guide outlines the standard experimental protocols used to determine the COX inhibition profile of a test compound, methods for presenting the resulting data, and visualizations of the core concepts and workflows.

Experimental Protocols

To comprehensively characterize a compound's COX inhibition profile, a combination of in vitro assays is typically employed. These range from assays using purified enzymes to more physiologically relevant cell-based and whole blood systems.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is a fundamental screening method for identifying direct enzyme inhibitors.

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to Prostaglandin H2 (PGH2). During this reduction, a chromogenic or fluorogenic substrate is oxidized, producing a measurable signal. The inhibition of this signal in the presence of a test compound is proportional to the inhibition of COX activity.

Detailed Methodology:

-

Reagent Preparation:

-

Enzymes: Use purified, recombinant human or ovine COX-1 and COX-2. Reconstitute the enzymes in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) and store at -80°C. Keep on ice during use.

-

Cofactors: Prepare stock solutions of hematin and glutathione (or another suitable reducing agent like L-epinephrine) in the assay buffer.

-

Substrate: Prepare a stock solution of arachidonic acid in ethanol. Immediately before use, create a working solution by diluting the stock in the assay buffer.

-

Detection Probe: Prepare a solution of a suitable probe, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assays or a fluorometric probe like Amplex Red.

-

Test Compound: Dissolve the test compound (e.g., "this compound") in a suitable solvent like DMSO to create a high-concentration stock solution. Perform serial dilutions to obtain a range of test concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, heme cofactor, and the appropriate enzyme (COX-1 or COX-2).

-

Add a small volume (e.g., 2 µL) of the diluted test compound or vehicle (DMSO) to the respective wells. Include wells for a known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

-

Immediately begin kinetic measurement of the signal (absorbance or fluorescence) using a microplate reader at the appropriate wavelength for the chosen probe.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound.

-

Normalize the data by expressing the reaction rate as a percentage of the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that causes 50% inhibition).

-

Human Whole Blood Assay (WBA)

The WBA is considered more physiologically relevant than purified enzyme assays because it accounts for factors like protein binding and cell membrane permeability. It measures COX activity in its natural cellular environment.

Principle: The assay uses two different stimuli to selectively measure the activity of COX-1 and COX-2 in fresh human whole blood.

-

COX-1 Activity: Measured as the production of thromboxane B2 (TXB2) during spontaneous blood clotting, which is a process driven by platelet COX-1.

-

COX-2 Activity: Measured as the production of prostaglandin E2 (PGE2) by monocytes after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression and activity.

Detailed Methodology:

-

Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks. Use heparin as the anticoagulant for the COX-2 assay. No anticoagulant is used for the COX-1 assay.

-

COX-1 Assay (TXB2 Measurement):

-

Aliquot 1 mL of fresh, non-anticoagulated blood into tubes containing the test compound at various concentrations or a vehicle control.

-

Incubate the tubes at 37°C for 60 minutes to allow for blood clotting and subsequent TXB2 production.

-

Stop the reaction by placing the tubes on ice and adding a high concentration of a non-selective COX inhibitor like indomethacin.

-

Centrifuge to separate the serum.

-

Quantify the TXB2 concentration in the serum using a validated immunoassay (e.g., ELISA).

-

-

COX-2 Assay (PGE2 Measurement):

-

Aliquot 1 mL of heparinized whole blood into tubes containing the test compound or vehicle.

-

Add LPS (e.g., 10 µg/mL) to each tube to induce COX-2 expression.

-

Incubate the tubes at 37°C for 24 hours.

-

Centrifuge to separate the plasma.

-

Quantify the PGE2 concentration in the plasma using a validated immunoassay (e.g., ELISA).

-

-

Data Analysis:

-

For both COX-1 and COX-2 assays, calculate the percent inhibition of TXB2 or PGE2 production at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 values for COX-1 and COX-2 inhibition as described in the enzymatic assay protocol.

-

Data Presentation: Summarizing Inhibition and Selectivity

Quantitative data from the inhibition assays should be presented in a clear, tabular format to allow for easy comparison and interpretation. The key parameters are the IC50 values for each isoform and the COX-2 Selectivity Index.

COX-2 Selectivity Index (SI): This is a crucial metric calculated to quantify the selectivity of a compound. It is the ratio of the IC50 for COX-1 to the IC50 for COX-2.

SI = IC50 (COX-1) / IC50 (COX-2)

-

SI > 1: The compound is selective for COX-2. A higher value indicates greater selectivity.

-

SI ≈ 1: The compound is non-selective and inhibits both isoforms equally.

-

SI < 1: The compound is selective for COX-1.

Table 1: Hypothetical COX Inhibition Profile for this compound and Reference Compounds

| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| This compound | Enzymatic | 15.0 | 0.25 | 60 |

| This compound | Whole Blood | 25.0 | 0.50 | 50 |

| Diclofenac | Whole Blood | 0.70 | 0.20 | 3.5 |

| Celecoxib | Whole Blood | 30.0 | 0.80 | 37.5 |

| Ibuprofen | Whole Blood | 5.0 | 10.0 | 0.5 |

Note: Data for reference compounds are illustrative and compiled from typical literature values. Actual values can vary based on specific assay conditions.

Mandatory Visualizations

The following diagrams were created using the DOT language to visualize key pathways and workflows, adhering to the specified formatting requirements.

Figure 1: The Prostaglandin Biosynthesis Pathway via COX-1 and COX-2.

References

An In-depth Technical Guide to the NMR Spectroscopy Analysis of Salnacedin

A comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural elucidation of Salnacedin. This document outlines standard experimental protocols and data interpretation strategies pertinent to small molecules of this class.

Introduction

This compound is a compound noted for its anti-inflammatory and keratolytic properties, positioning it as a molecule of interest in dermatological and related therapeutic research.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, optimizing its synthesis, and developing new derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the precise three-dimensional structure of organic molecules in solution.[2] This guide provides a detailed overview of the application of various NMR techniques for the comprehensive structural analysis of this compound.

While specific experimental NMR data for this compound is not publicly available, this guide will detail the standard methodologies and expected data formats for a compound of its anticipated structural class (likely a salicylate derivative). The protocols and data interpretation strategies outlined herein are based on established principles of NMR spectroscopy for small organic molecules.[3][4][5]

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy leverages the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations. The application of radiofrequency pulses can excite these nuclei to higher energy states. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum. The key parameters derived from an NMR spectrum are:

-

Chemical Shift (δ): This indicates the local electronic environment of a nucleus. It is the most fundamental piece of information, providing clues about the types of functional groups present.

-

Integration: The area under an NMR signal is proportional to the number of nuclei contributing to that signal. This is crucial for determining the relative number of protons in different environments.

-

Spin-Spin Coupling (J-coupling): This phenomenon, observed as the splitting of NMR signals, provides information about the connectivity of atoms within a molecule, specifically which nuclei are adjacent to one another.

-

Nuclear Overhauser Effect (NOE): This effect is observed between nuclei that are close in space, regardless of whether they are directly bonded. It is a powerful tool for determining the three-dimensional conformation of a molecule.

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

-

Compound Purity: The this compound sample should be of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Common choices for organic molecules include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can sometimes affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).

-

Concentration: A typical concentration for ¹H NMR is 5-25 mg of the sample in 0.5-0.7 mL of deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration may be required.

-

Internal Standard: A small amount of a reference compound, typically tetramethylsilane (TMS), is added to the solvent to provide a zero point for the chemical shift scale.

NMR Experiments

A suite of 1D and 2D NMR experiments is typically employed for the complete structural elucidation of a novel compound like this compound.

1D NMR Experiments:

-

¹H NMR: This is usually the first experiment performed. It provides information on the number and types of protons in the molecule.

-

¹³C NMR: This experiment provides a signal for each unique carbon atom in the molecule, offering insight into the carbon skeleton. Spectra are often acquired with proton decoupling to simplify the signals to singlets.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, and DEPT-135) is used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled, typically those on adjacent carbons. It is essential for tracing out proton connectivity networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying connectivity across quaternary carbons and for piecing together different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing information about the molecule's 3D structure and stereochemistry.

Data Presentation: Expected NMR Data for this compound

While actual data is unavailable, the following tables represent the expected format for presenting the quantitative NMR data for this compound. The hypothetical data is based on a plausible structure for a salicylate derivative.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 10.5 | s | - | 1H | -COOH |

| 7.8 | dd | 8.0, 1.5 | 1H | Ar-H |

| 7.4 | t | 8.0 | 1H | Ar-H |

| 7.0 | d | 8.0 | 1H | Ar-H |

| 6.9 | d | 1.5 | 1H | Ar-H |

| 5.2 | s | - | 1H | -OH |

| 4.1 | q | 7.0 | 2H | -OCH₂CH₃ |

| 1.4 | t | 7.0 | 3H | -OCH₂CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT Information | Assignment |

| 170.1 | C | C=O (acid) |

| 161.5 | C | C-O (aromatic) |

| 136.2 | CH | Ar-CH |

| 130.0 | CH | Ar-CH |

| 119.3 | CH | Ar-CH |

| 117.8 | C | Ar-C |

| 114.5 | CH | Ar-CH |

| 64.3 | CH₂ | -OCH₂CH₃ |

| 14.8 | CH₃ | -OCH₂CH₃ |

Visualization of Experimental Workflow and Logical Relationships

The process of NMR data acquisition and analysis follows a logical progression. The following diagrams, rendered in DOT language, illustrate these workflows.

Caption: Workflow for NMR-based structure elucidation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Signaling Pathways Behind the Biological Effects of Salvia Species Diterpenes in Neuropharmacology and Cardiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

Navigating the Analytical Maze: A Guide to Salnacedin HPLC Method Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring the quality, safety, and efficacy of a drug substance. This technical guide provides a comprehensive, albeit illustrative, framework for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for Salnacedin, an anti-inflammatory and keratolytic agent.[1] While specific, publicly available HPLC methods for this compound are not prevalent, this document synthesizes the established principles of HPLC method development to propose a scientifically sound analytical approach.

Foundational Principles: Crafting a Method from the Ground Up

The development of an HPLC method is a systematic process that involves several key stages, from initial scouting to final validation.[2] The goal is to create a method that is specific, accurate, precise, and robust for its intended purpose, which in this case is the quantification of this compound and the detection of any potential degradation products.

A critical aspect of this process is the development of a "stability-indicating" method. This type of assay is capable of separating the active pharmaceutical ingredient (API) from its degradation products, thus providing a clear picture of the drug's stability under various environmental conditions.[3][4][5] Forced degradation studies are intentionally conducted to produce these degradation products and demonstrate the method's specificity.

Proposed Stability-Indicating RP-HPLC Method for this compound

Based on the common practices for the analysis of small organic molecules, a hypothetical RP-HPLC method for this compound is proposed below.

Chromatographic Conditions

The selection of appropriate chromatographic conditions is crucial for achieving optimal separation. A C18 column is a common choice for reversed-phase chromatography due to its versatility. The mobile phase composition, flow rate, and detection wavelength are optimized to ensure good peak shape, resolution, and sensitivity.

| Parameter | Proposed Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of small molecules. |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) | A common mobile phase for RP-HPLC, offering good peak shape and ionization for mass spectrometry if needed. The acidic modifier helps to suppress the ionization of silanol groups on the silica support and protonate acidic analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and column efficiency. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common UV wavelength for aromatic compounds. The optimal wavelength should be determined by analyzing the UV spectrum of this compound. |

| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape. |

Standard and Sample Preparation

-

Standard Solution: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the diluent to a known concentration (e.g., 1 mg/mL). Working standards are prepared by diluting the stock solution to the desired concentrations for calibration.

-

Sample Solution: The preparation of the sample solution will depend on the formulation (e.g., cream, solution). It may involve extraction and dilution steps to bring the concentration of this compound within the linear range of the method.

Method Validation: Ensuring Reliability and Robustness

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, forced degradation studies are performed. This compound would be subjected to stress conditions to induce degradation.

Experimental Protocol for Forced Degradation:

-

Acidic Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

-

Alkaline Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a defined period.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Hypothetical Forced Degradation Results:

| Stress Condition | % Degradation of this compound | Observations |

| Acidic (0.1 N HCl) | ~15% | One major degradation peak observed at a shorter retention time. |

| Alkaline (0.1 N NaOH) | ~25% | Two major degradation peaks observed. |

| Oxidative (3% H₂O₂) | ~10% | One minor degradation peak observed. |

| Thermal (105°C) | ~5% | Minimal degradation observed. |

| Photolytic (UV/Vis) | ~8% | One minor degradation peak observed. |

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions with different concentrations of this compound.

Experimental Protocol for Linearity:

-

Prepare a series of at least five concentrations of this compound reference standard (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a graph of the mean peak area against the concentration and determine the correlation coefficient (r²).

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol for Accuracy:

-

Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

-

Analyze each concentration level in triplicate.

-

Calculate the percentage recovery.

Hypothetical Accuracy Results:

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 80.0 | 79.5 | 99.4 |

| 100% | 100.0 | 100.5 | 100.5 |

| 120% | 120.0 | 119.2 | 99.3 |

Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol for Precision:

-

Repeatability: Analyze six replicate samples of the same concentration on the same day by the same analyst.

-

Intermediate Precision: Analyze six replicate samples of the same concentration on a different day by a different analyst.

-

Calculate the relative standard deviation (%RSD).

Hypothetical Precision Results:

| Precision Level | %RSD |

| Repeatability | ≤ 1.0% |

| Intermediate Precision | ≤ 1.5% |

Acceptance Criteria: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol for LOD and LOQ:

-

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ/S)

-

LOQ = 10 × (σ/S)

-

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Hypothetical LOD and LOQ Values:

| Parameter | Value |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol for Robustness:

-

Introduce small variations in the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., ± 2% acetonitrile)

-

-

Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the assay results should not be significantly affected.

Visualizing the Workflow

A clear understanding of the method development and validation workflow is essential.

Caption: Workflow for this compound HPLC Method Development and Validation.

Conclusion

This technical guide outlines a comprehensive and systematic approach to developing a stability-indicating RP-HPLC method for this compound. While the specific chromatographic conditions and validation data presented are illustrative, they are based on established scientific principles and regulatory expectations. The successful development and validation of such a method are crucial for ensuring the quality control and stability assessment of this compound in pharmaceutical formulations. Researchers and scientists can adapt this framework to develop a robust and reliable analytical method tailored to their specific needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. japtronline.com [japtronline.com]

- 4. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

Salnacedin: An In-Depth Technical Review of a Topical Anti-Inflammatory and Keratolytic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salnacedin, also known as G-201, is a topical agent with reported anti-inflammatory and keratolytic properties, positioning it as a compound of interest for dermatological conditions such as acne and seborrheic dermatitis. Despite its targeted applications, publicly available in vitro discovery and characterization data are limited. This technical guide synthesizes the available information on this compound, its chemical identity, and its putative mechanisms of action based on its classification. Due to the absence of specific published studies on this compound, this paper will also extrapolate potential experimental protocols and signaling pathways that would be critical for its comprehensive in vitro characterization, drawing from established methodologies for analogous compounds.

Introduction

This compound (CAS 87573-01-1) is a small molecule identified for its potential therapeutic benefits in inflammatory and hyperkeratotic skin disorders. Its dual-action profile as both an anti-inflammatory and keratolytic agent suggests a multi-faceted approach to treating complex skin conditions. However, a thorough review of scientific literature reveals a significant gap in detailed, publicly accessible data regarding its in vitro discovery, mechanism of action, and specific biological targets. This guide aims to provide a structured overview of what is known and to propose a roadmap for the in-depth in vitro characterization of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental for designing relevant in vitro assays, including formulation for topical delivery and assessment of bioavailability.

| Property | Value |

| IUPAC Name | (2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |

| Synonyms | G-201 |

| CAS Number | 87573-01-1 |

| Molecular Formula | C12H13NO5S |

| Molecular Weight | 283.30 g/mol |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the key identifiers and molecular characteristics of this compound.

Putative Mechanisms of Action

Based on its described activities, this compound likely operates through one or more of the following mechanisms:

Anti-inflammatory Action

The anti-inflammatory effects of many topical agents are often attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. A proposed signaling pathway for this mechanism is illustrated in Figure 1.

Figure 1: Proposed Anti-inflammatory Pathway. This diagram illustrates the potential inhibition of COX enzymes by this compound.

Keratolytic Action

Keratolytic agents facilitate the shedding of the outer layer of the skin. This is often achieved by disrupting the cellular junctions between keratinocytes, a process known as desquamation. The logical workflow for this action is depicted in Figure 2.

Figure 2: Proposed Keratolytic Workflow. This diagram shows the logical steps of this compound's potential keratolytic effect.

Recommended In Vitro Characterization Protocols

To substantiate the claimed activities of this compound, a series of in vitro assays are necessary. The following are detailed protocols for key experiments.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to generate a range of test concentrations.

-

In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound (this compound) or a known inhibitor (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Measure the production of prostaglandin F2α (PGF2α) using a colorimetric or fluorometric method as per the kit instructions.

-

Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Keratinocyte Desquamation Assay

Objective: To assess the effect of this compound on keratinocyte cohesion and desquamation.

Methodology:

-

Culture human epidermal keratinocytes to form a stratified, differentiated epidermal equivalent using an air-liquid interface model.

-

Topically apply a formulation containing this compound at various concentrations to the surface of the epidermal equivalents. A vehicle control should be used.

-

After an incubation period (e.g., 24-48 hours), collect the detached corneocytes from the culture medium by centrifugation.

-

Quantify the amount of desquamated corneocytes by measuring the total protein content (e.g., using a BCA assay) or by direct cell counting.

-

Assess the integrity of the remaining epidermal equivalent through histological analysis (H&E staining) to observe changes in the stratum corneum thickness and structure.

Anti-inflammatory Cytokine Release Assay

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines from immune cells or skin cells.

Methodology:

-

Culture human monocytic cells (e.g., THP-1) or human keratinocytes (e.g., HaCaT).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by stimulating the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] for THP-1 cells, or a cocktail of TNF-α and IFN-γ for HaCaT cells).

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the dose-dependent effect of this compound on cytokine release.

The general workflow for these in vitro assays is presented in Figure 3.

Figure 3: In Vitro Assay Workflow. This diagram outlines the experimental approach for characterizing this compound.

Conclusion

This compound presents a promising profile for the topical treatment of common inflammatory skin diseases. However, the current lack of publicly available in vitro data hinders a complete understanding of its pharmacological activity. The experimental protocols and conceptual pathways outlined in this guide provide a framework for the systematic in vitro discovery and characterization of this compound. Such studies are crucial for validating its therapeutic potential and elucidating its precise mechanisms of action, which will be essential for its future development and clinical application. Researchers in the field are encouraged to pursue these lines of investigation to fill the existing knowledge gap.

Methodological & Application

Application Notes and Protocols: Salnacedin In Vitro Anti-Inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salnacedin is a novel synthetic compound demonstrating significant anti-inflammatory properties in preclinical studies. Its mechanism of action is believed to involve the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators and the suppression of critical signaling cascades. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory effects of this compound, enabling researchers to further elucidate its pharmacological profile. The following assays are designed to assess the inhibitory effects of this compound on the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, its influence on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and its selectivity for cyclooxygenase (COX) enzymes.

Data Presentation

The anti-inflammatory activity of this compound has been evaluated using a series of robust in vitro assays. The quantitative data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), are summarized in the tables below for clear comparison.

Table 1: Inhibitory Effect of this compound on Pro-inflammatory Mediators

| Assay | Cell Line | Stimulant | Measured Parameter | This compound IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 15.2 |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | PGE2 | 8.5 |

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways

| Assay | Cell Line | Stimulant | Measured Parameter | This compound IC50 (µM) |

| NF-κB Reporter Assay | HEK293-NF-κB-luc | TNF-α (10 ng/mL) | Luciferase Activity | 12.8 |

| p38 MAPK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | Phospho-p38 levels | 18.5 |

| JNK MAPK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | Phospho-JNK levels | 22.1 |

| ERK1/2 MAPK Phosphorylation | RAW 264.7 | LPS (1 µg/mL) | Phospho-ERK1/2 levels | 25.6 |

Table 3: Cyclooxygenase (COX) Inhibition Profile of this compound

| Assay | Enzyme Source | Measured Parameter | This compound IC50 (µM) |

| COX-1 Activity Assay | Ovine COX-1 | PGE2 Production | 35.7 |

| COX-2 Activity Assay | Human Recombinant COX-2 | PGE2 Production | 5.2 |

| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 6.87 |

Experimental Protocols